N'-Methyl-N(4)-aminocytidine

描述

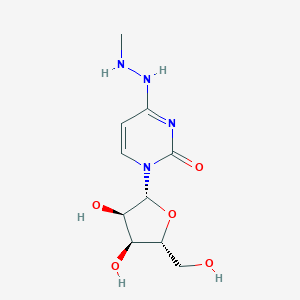

N’-Methyl-N(4)-aminocytidine is a synthetic nucleoside analog that has garnered attention in the fields of medicinal chemistry and molecular biology. This compound is structurally related to cytidine, a naturally occurring nucleoside, but features modifications that enhance its biological activity and stability. The presence of a methyl group at the N’ position and an amino group at the N(4) position distinguishes it from its natural counterpart, potentially offering unique therapeutic benefits.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N’-Methyl-N(4)-aminocytidine typically involves the methylation of cytidine derivatives. One common method is the reductive methylation of cytidine using formaldehyde and a reducing agent such as sodium cyanoborohydride. The reaction is carried out in an aqueous solution at a controlled pH to ensure selective methylation at the desired position .

Industrial Production Methods: Industrial production of N’-Methyl-N(4)-aminocytidine may involve large-scale methylation processes using automated reactors. The process is optimized for high yield and purity, often employing continuous flow techniques to maintain consistent reaction conditions. Quality control measures, including high-performance liquid chromatography (HPLC), are used to ensure the final product meets pharmaceutical standards .

化学反应分析

Types of Reactions: N’-Methyl-N(4)-aminocytidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide, leading to the formation of oxidized nucleoside derivatives.

Reduction: Reduction reactions can be performed using sodium borohydride, converting the compound into its reduced forms.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, mild acidic conditions.

Reduction: Sodium borohydride, aqueous or alcoholic solvents.

Substitution: Various nucleophiles, such as amines or thiols, under basic conditions

Major Products Formed:

Oxidized derivatives: Resulting from oxidation reactions.

Reduced forms: Produced via reduction.

Substituted nucleosides: Formed through nucleophilic substitution

科学研究应用

Molecular Biology and Genetics

Mutagenesis Studies

N'-Methyl-N(4)-aminocytidine has been shown to induce mutations in DNA through its incorporation into nucleic acid sequences. It can facilitate transitions from adenine-thymine (AT) pairs to guanine-cytosine (GC) pairs, functioning as a potent mutagen in bacterial systems such as Escherichia coli and Salmonella typhimurium . The mutagenic properties of this compound have been utilized in studies examining the mechanisms of DNA replication and repair.

Enzymatic Substrate

This modified nucleoside serves as a substrate for various polymerases, enabling researchers to study the enzymatic processes involved in nucleic acid synthesis. Its incorporation into oligonucleotides allows for the exploration of post-synthetic modifications and the development of high-throughput technologies for oligonucleotide synthesis .

Therapeutic Applications

Antiviral Research

Recent studies have evaluated the potential of this compound as an antiviral agent. Its structural similarity to natural nucleosides makes it a candidate for targeting viral polymerases, which are essential for viral replication. For instance, research has indicated that modified nucleosides can inhibit the replication of viruses such as coronaviruses and noroviruses .

Cancer Research

The mutagenic properties of this compound may also have implications in cancer research, where understanding mutagenesis is crucial for elucidating cancer pathways. The compound's ability to induce specific mutations can help in modeling cancer-related genetic changes .

Chemical Modifications and Synthesis

Synthesis of Modified Nucleotides

The synthesis of this compound involves several chemical modifications that enhance its reactivity and stability compared to unmodified nucleotides. Techniques such as microwave-assisted reactions and bisulfite-mediated transamination have been employed to produce this compound efficiently .

Table 1: Comparison of Synthetic Methods for this compound

| Method | Yield (%) | Advantages | Limitations |

|---|---|---|---|

| Microwave-assisted | 66 | Fast reaction time | Requires specialized equipment |

| Bisulfite-mediated | High | High specificity | Complex reaction conditions |

| Traditional chemical methods | Variable | Established protocols | Longer reaction times |

Case Studies

Case Study 1: Mutagenicity Assessment

A study conducted by Negishi et al. demonstrated that this compound exhibited strong mutagenic activity when incorporated into DNA during replication in E. coli. The study quantified mutation rates and characterized the types of mutations induced, providing insights into the mechanisms by which this compound affects genetic material .

Case Study 2: Antiviral Efficacy

Research published in Antimicrobial Agents and Chemotherapy explored the efficacy of various nucleoside analogs, including this compound, against norovirus infections. The study found significant reductions in viral replication upon treatment with this compound, suggesting its potential role as an antiviral agent .

作用机制

The mechanism of action of N’-Methyl-N(4)-aminocytidine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The compound targets enzymes involved in nucleic acid synthesis, such as DNA polymerases and reverse transcriptases, inhibiting their activity. This disruption can lead to the termination of DNA or RNA synthesis, ultimately affecting cell proliferation and viral replication .

相似化合物的比较

Cytidine: The natural nucleoside from which N’-Methyl-N(4)-aminocytidine is derived.

5-Methylcytidine: Another modified nucleoside with a methyl group at the 5 position.

2’-Deoxycytidine: A deoxyribonucleoside analog of cytidine.

Comparison: N’-Methyl-N(4)-aminocytidine is unique due to its dual modifications at the N’ and N(4) positions, which enhance its stability and biological activity compared to cytidine. Unlike 5-Methylcytidine, which only has a single methyl group, N’-Methyl-N(4)-aminocytidine offers additional sites for chemical modification, making it a versatile tool in nucleic acid research .

生物活性

N'-Methyl-N(4)-aminocytidine is a synthetic nucleoside analog that has attracted considerable attention in medicinal chemistry and molecular biology due to its unique structural modifications and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Methyl group at the N' position : This modification enhances stability and solubility.

- Amino group at the N(4) position : This feature is crucial for its biological activity, particularly in nucleic acid interactions.

These modifications distinguish it from natural nucleosides, such as cytidine, potentially offering unique therapeutic benefits.

The biological activity of this compound primarily involves its incorporation into nucleic acids. The compound disrupts normal cellular processes by targeting enzymes involved in nucleic acid synthesis, such as:

- DNA polymerases

- Reverse transcriptases

By inhibiting these enzymes, this compound can terminate DNA or RNA synthesis, affecting cell proliferation and viral replication. This mechanism underpins its potential use as an antiviral and anticancer agent .

Antiviral and Anticancer Properties

Research has indicated that this compound exhibits promising antiviral and anticancer properties:

- Antiviral Activity : The compound has been investigated for its ability to inhibit viral replication. It can be phosphorylated by cellular enzymes to form its triphosphate active form, which is incorporated by viral polymerases during nucleic acid synthesis. This incorporation leads to chain termination or mutagenesis, effectively halting viral replication .

- Anticancer Activity : Studies have shown that this compound can disrupt cancer cell proliferation. Its structural modifications allow it to act as an antimetabolite, interfering with nucleotide metabolism and thus inhibiting tumor growth .

Case Studies and Research Findings

Several studies have demonstrated the biological activity of this compound:

- Mutagenicity Studies : Research has shown that this compound is a potent mutagen in bacterial systems (e.g., Salmonella typhimurium). Its mutagenic potency was significantly higher than that of related compounds like N4-amino-2'-deoxycytidine .

- Synthesis and Efficacy : A study reported the successful synthesis of modified nucleotides, including this compound derivatives, which were evaluated for their efficacy in inhibiting DNA synthesis in various cell lines. The results indicated significant inhibition rates compared to control groups .

- Comparative Analysis with Other Compounds : In comparative studies, this compound demonstrated superior activity against specific cancer cell lines when juxtaposed with other nucleoside analogs. This highlights its potential as a more effective therapeutic agent .

Data Table: Comparative Biological Activity

| Compound | Antiviral Activity | Anticancer Activity | Mutagenicity (Ames Test) |

|---|---|---|---|

| This compound | High | High | Very High |

| N4-amino-2'-deoxycytidine | Moderate | Moderate | Moderate |

| Cytidine | Low | Low | Low |

属性

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(2-methylhydrazinyl)pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O5/c1-11-13-6-2-3-14(10(18)12-6)9-8(17)7(16)5(4-15)19-9/h2-3,5,7-9,11,15-17H,4H2,1H3,(H,12,13,18)/t5-,7-,8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCINLQKXGCKFCA-ZOQUXTDFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNNC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNNC1=NC(=O)N(C=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50143613 | |

| Record name | N'-Methyl-N(4)-aminocytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50143613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100997-69-1 | |

| Record name | N'-Methyl-N(4)-aminocytidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100997691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N'-Methyl-N(4)-aminocytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50143613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。